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  • Product: 1-Hydroxypyrrolidin-2-one
  • CAS: 111548-36-8

Core Science & Biosynthesis

Foundational

1-Hydroxypyrrolidin-2-one chemical structure and properties

An In-Depth Technical Guide to 1-Hydroxypyrrolidin-2-one: Structure, Properties, and Applications Introduction 1-Hydroxypyrrolidin-2-one, a cyclic hydroxamic acid, represents a foundational scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Hydroxypyrrolidin-2-one: Structure, Properties, and Applications

Introduction

1-Hydroxypyrrolidin-2-one, a cyclic hydroxamic acid, represents a foundational scaffold in medicinal chemistry and synthetic organic chemistry. As the N-hydroxy derivative of 2-pyrrolidinone, it belongs to the N-hydroxylactam class of compounds. This functional group imparts unique chemical and biological properties, most notably the ability to chelate metal ions and to act as a stable precursor to highly reactive N-acyliminium ions.[1][2] These characteristics make it a versatile building block for the synthesis of complex nitrogen-containing heterocycles and a valuable pharmacophore in the design of therapeutic agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

1-Hydroxypyrrolidin-2-one is a five-membered lactam with a hydroxyl group attached to the nitrogen atom. This structure is fundamental to its chemical behavior.

  • IUPAC Name : 1-hydroxypyrrolidin-2-one

  • Synonyms : N-hydroxy-2-pyrrolidinone, N-hydroxysuccinimide lactam

  • CAS Numbers : 111548-36-8, 52928-63-9

  • Molecular Formula : C₄H₇NO₂

  • Molecular Weight : 101.10 g/mol

Physicochemical Properties

Experimental data for the parent compound is not widely published; therefore, computed values are often relied upon for initial characterization. The properties of its derivatives, such as 3-amino-1-hydroxypyrrolidin-2-one, are well-documented and provide insight into the general characteristics of this class of compounds.[]

PropertyValue/DescriptionSource
Molecular Weight 101.10 g/mol PubChem
XLogP3 -0.7PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 40.5 ŲPubChem
Solubility Expected to be soluble in water and polar organic solvents like DMSO and DMF, a characteristic noted for its derivatives.[][]

Synthesis Methodology

A common and chemically robust method for the synthesis of N-hydroxylactams is the reaction of a corresponding cyclic anhydride or gamma-lactone with hydroxylamine. The following protocol describes a general and reliable approach for the preparation of 1-Hydroxypyrrolidin-2-one from succinic anhydride.

Experimental Protocol: Synthesis from Succinic Anhydride

This two-step process involves the initial formation of N-hydroxysuccinamic acid, followed by cyclization.

Step 1: Synthesis of 4-((hydroxyamino)amino)-4-oxobutanoic acid

  • Reagent Preparation : In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath to 0-5 °C.

  • Basification : Slowly add a solution of sodium hydroxide (2.0 eq) in water, ensuring the temperature remains below 10 °C. This liberates the free hydroxylamine base.

  • Acylation : To the cold hydroxylamine solution, add succinic anhydride (1.0 eq) portion-wise while stirring vigorously. The anhydride will react with the nucleophilic hydroxylamine.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 2-3 hours. The progress can be monitored by the complete dissolution of the succinic anhydride.

  • Isolation : Acidify the reaction mixture with concentrated HCl to a pH of ~2-3. The N-hydroxysuccinamic acid intermediate will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to 1-Hydroxypyrrolidin-2-one

  • Setup : Place the dried N-hydroxysuccinamic acid from Step 1 into a round-bottom flask equipped with a reflux condenser.

  • Cyclization : Add a high-boiling point solvent such as xylene or toluene. Heat the mixture to reflux. The high temperature will induce intramolecular condensation and elimination of a water molecule.

  • Reaction Monitoring : The reaction can be monitored by TLC or by observing the cessation of water collection in a Dean-Stark trap if used.

  • Purification : After cooling, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 1-Hydroxypyrrolidin-2-one.

Causality Behind Experimental Choices : The use of a two-step process is crucial for controlling the reaction. Generating free hydroxylamine in situ from its hydrochloride salt with a base is a standard, cost-effective procedure. The initial acylation is performed at low temperatures to prevent side reactions. The subsequent high-temperature cyclization is necessary to overcome the activation energy for the intramolecular nucleophilic attack of the carboxylic acid by the hydroxamic acid nitrogen, leading to the stable five-membered lactam ring.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization Succinic Anhydride Succinic Anhydride Intermediate N-Hydroxysuccinamic Acid Succinic Anhydride->Intermediate  + Free Hydroxylamine (Acylation) Hydroxylamine HCl Hydroxylamine HCl Free Hydroxylamine Free Hydroxylamine Hydroxylamine HCl->Free Hydroxylamine  + NaOH Intermediate_ref N-Hydroxysuccinamic Acid Heat Heat (Toluene/Xylene) Final_Product 1-Hydroxypyrrolidin-2-one Water H₂O (byproduct) Intermediate_ref->Final_Product  + Heat (-H₂O)

Fig 1: Synthesis workflow for 1-Hydroxypyrrolidin-2-one.

Chemical Reactivity and Derivatization

The reactivity of 1-Hydroxypyrrolidin-2-one is dominated by its N-hydroxylactam functionality, which opens three primary pathways for chemical transformation.

  • Generation of N-Acyliminium Ions : In the presence of Brønsted or Lewis acids, the N-hydroxy group can be eliminated to form a highly electrophilic N-acyliminium ion.[1] This transient species is a powerful intermediate that readily reacts with a wide array of nucleophiles, including alcohols, thiols, amines, and arenes. This reactivity is a cornerstone for building molecular complexity from the simple lactam scaffold.[4] For example, reaction in methanol with a catalytic amount of acid will yield 1-methoxy-pyrrolidin-2-one.[1]

  • Metal Chelation : The hydroxamic acid moiety (-N(OH)C=O) is a classic bidentate ligand for various metal ions, with a particularly high affinity for Fe(III).[2] This property is the basis for the biological function of siderophores (iron carriers) and has been exploited in the design of enzyme inhibitors and iron-scavenging drugs. The ability of N-hydroxylactams to act as synthetic siderophores is being explored to facilitate the transport of antibiotics into bacterial cells.[5]

  • Oxidation to Imide : The N-hydroxy group can be oxidized to revert the molecule to the corresponding imide, in this case, succinimide. This transformation can be achieved using various oxidizing agents such as nickel peroxide (NiO₂), pyridinium chlorochromate (PCC), or 2-iodoxybenzoic acid (IBX).[6] This reactivity allows the N-hydroxy group to function as a masked or protected amine in multi-step syntheses.

Applications in Research and Development

The unique reactivity profile of 1-Hydroxypyrrolidin-2-one makes it a valuable scaffold in several areas of research, most prominently in drug discovery.

  • Neuroscience and NMDA Receptor Modulation : The 1-hydroxypyrrolidin-2-one core is central to the pharmacophore of HA-966 ((±)-3-Amino-1-hydroxypyrrolidin-2-one) and its enantiomers.[] The (R)-(+)-enantiomer is a selective partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[][7] This receptor is crucial for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders. Consequently, molecules based on the 1-hydroxypyrrolidin-2-one scaffold are vital tools for studying excitatory neurotransmission and are being investigated as potential therapeutics for neurodegenerative diseases, stroke, and epilepsy.[][7]

  • Oncology : In a notable study, 1-hydroxypyrrolidin-2-one itself was identified as a potent and selective inhibitor of cell growth in the DU-145 human prostate cancer cell line, ultimately inducing cell death.[2] This direct anti-cancer activity highlights its potential as a lead compound for the development of novel oncology drugs.

  • Metabolic Diseases and Agrochemicals : The versatility of the scaffold is further demonstrated by its appearance in patents for diverse applications. It has been incorporated into molecules designed as GPR119 modulators for the potential treatment of diabetes and obesity.[8] Additionally, it has been used as a structural component in the development of new herbicides.[9][10]

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-Hydroxypyrrolidin-2-one is not widely available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Hydroxypyrrolidin-2-one is more than a simple heterocyclic compound; it is a versatile chemical tool with significant potential. Its ability to generate N-acyliminium ions provides a reliable route to a diverse range of substituted pyrrolidinones, while its metal-chelating properties offer a foundation for designing bioactive molecules. With demonstrated applications ranging from fundamental neuroscience research to direct anti-cancer activity, the 1-hydroxypyrrolidin-2-one scaffold continues to be a valuable and promising platform for innovation in drug development and chemical synthesis.

References

  • Jaouen, V., et al. (2022). α-Hydroxylactams as Efficient Entries to Diversely Functionalized Ferrociphenols: Synthesis and Antiproliferative Activity Studies. Molecules, 27(14), 4547. [Link]

  • ResearchGate. (n.d.). Examples of N-hydroxylactams whose biological activity is exerted via metal chelation. Retrieved February 22, 2026, from [Link]

  • Kozikowski, A. P., et al. (2013). Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. PMC. [Link]

  • Google Patents. (n.d.). EP0154864A1 - Physostigmine derivatives with acetylcholinesterase inhibition properties, and the relative production process.
  • ACS Publications. (2017, January 17). PdII/AgI-Catalyzed Room-Temperature Reaction of γ-Hydroxy Lactams: Mechanism, Scope, and Antistaphylococcal Activity. The Journal of Organic Chemistry. [Link]

  • UCL Discovery. (n.d.). Amidoalkylations and Cyclisations Involving Hydroxamic Acids and Their Derivatives. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). In Vitro and In Vivo Characterization of Conantokin-R, a Selective Nmda Receptor Antagonist Isolated from the Venom of the Fish-Hunting Snail Conus radiatus 1. Retrieved February 22, 2026, from [Link]

  • NIDA. (2019). NIDA Drug Supply Program Catalog. Retrieved February 22, 2026, from [Link]

  • Semantic Scholar. (2022, January 15). An Oxidation Study of Phthalimide-Derived Hydroxylactams. Retrieved February 22, 2026, from [Link]

  • PMC. (2019, November 19). Nickel-Catalyzed Amidoalkylation Reaction of γ-Hydroxy Lactams: An Access to 3-Substituted Isoindolinones†. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). EP2906550A1 - Pyrrolidinone derivatives as gpr119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders.
  • Google Patents. (n.d.). TW202104180A - 吡咯啶酮除草劑.
  • Ovid. (n.d.). Generation and Characterisation of Stable Cell... : Journal of.... Retrieved February 22, 2026, from [Link]

  • UCL Discovery. (n.d.). Pharmacological manipulation of aromatic L-amino acid decarboxylase in the rat. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, modelling and biological characterization of 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). US6107499A - Dopamine analog amide.
  • EBIN.PUB. (n.d.). Foye's Principles of Medicinal Chemistry [8 ed.] 9781496385024. Retrieved February 22, 2026, from [Link]

  • PMC. (n.d.). Glutamate (ionotropic). Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Ligands for Glutamate Receptors: Design and Therapeutic Prospects. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and SAR of 2H-1,2,4Benzothiadiazine1,1-dioxide-3- carboxylic Acid Derivatives as Novel Potent Glycine Antagonists of the NMDA Receptor-Channel Complex. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). AU2018215056A1 - D-methadone and its derivatives for use in the treatment of disorders of the nervous system.
  • MySkinRecipes. (n.d.). 3-Amino-1-hydroxypyrrolidin-2-one. Retrieved February 22, 2026, from [Link]

  • Angene Chemical. (n.d.). Angene Chemical CAS number page 1. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). RU2710379C2 - Замещенные циклические амиды в качестве гербицидов.

Sources

Exploratory

Technical Guide: Role of 1-Hydroxypyrrolidin-2-one in Iron Chelation

Executive Summary 1-Hydroxypyrrolidin-2-one (also known as N-hydroxy-2-pyrrolidone or 1,2-HOPO in some loose nomenclature, though distinct from the aromatic 1-hydroxy-2-pyridinone) is a cyclic hydroxamic acid that functi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Hydroxypyrrolidin-2-one (also known as N-hydroxy-2-pyrrolidone or 1,2-HOPO in some loose nomenclature, though distinct from the aromatic 1-hydroxy-2-pyridinone) is a cyclic hydroxamic acid that functions as a potent bidentate iron chelator. Unlike linear hydroxamates, its cyclic structure imposes a fixed conformation that reduces the entropic cost of metal binding, making it a critical scaffold in the design of siderophore mimics and "Trojan Horse" antimicrobial conjugates .

This guide provides a technical analysis of its coordination chemistry, thermodynamic stability with Fe(III), synthesis protocols, and applications in drug delivery.

Chemical Identity & Structural Basis[1]

The molecule consists of a 5-membered lactam ring with an N-hydroxy substitution. This structure classifies it as a cyclic hydroxamic acid .

PropertyDetail
IUPAC Name 1-Hydroxypyrrolidin-2-one
CAS Registry 111548-36-8 (also 52928-63-9)
Molecular Formula C₄H₇NO₂
Molecular Weight 101.10 g/mol
Pharmacophore Cyclic Hydroxamate (O,O donor set)
pKa (approx) ~9.0 (N-OH group)
Structural Advantage

Linear hydroxamic acids (e.g., acetohydroxamic acid) suffer from cis/trans isomerization around the C-N bond. The cis conformation is required for chelation. In 1-Hydroxypyrrolidin-2-one, the 5-membered ring locks the hydroxamate group into the requisite cis-conformation, pre-organizing it for metal binding.

Mechanism of Iron Chelation[6]

Coordination Chemistry

1-Hydroxypyrrolidin-2-one acts as a monoanionic, bidentate ligand (


) upon deprotonation of the hydroxyl group. It coordinates to Fe(III) through:
  • The carbonyl oxygen (C=O).

  • The deprotonated hydroxylamine oxygen (N-O⁻).

This forms a stable 5-membered chelate ring.[1][2] Since Fe(III) prefers an octahedral geometry with a coordination number of 6, three molecules of 1-Hydroxypyrrolidin-2-one bind to a single ferric ion, forming a neutral


 complex.
Chelation Pathway Diagram

The following diagram illustrates the stepwise formation of the tris-complex.

IronChelation cluster_legend Key Fe Fe(III) (aq) L1 [Fe(L)]²⁺ (Mono-complex) Fe->L1 + L⁻ (log K₁) L2 [Fe(L)₂]⁺ (Bis-complex) L1->L2 + L⁻ (log K₂) L3 [Fe(L)₃]⁰ (Tris-complex) Neutral Siderophore Mimic L2->L3 + L⁻ (log K₃) key L⁻ = 1-Hydroxypyrrolidin-2-one anion Coordination: O,O-bidentate

Caption: Stepwise coordination of 1-Hydroxypyrrolidin-2-one to Fe(III) forming the neutral tris-complex.

Thermodynamics & Stability Constants

Understanding the stability constants is vital for predicting whether this chelator can strip iron from biological proteins like transferrin.

Proton-Dependent vs. Cumulative Constants

Literature values often report proton-dependent equilibrium constants (


) because the ligand competes with protons at physiological pH.
  • Reaction:

    
    
    
  • Literature Values (Pećar et al., 1977):

To derive the standard cumulative stability constants (


), we apply the ligand pKa (approx 9.0):


Derived Stability Data Table
Complex SpeciesProton-Dependent Constant (

)
Derived Cumulative Stability (

)
Interpretation
FeL²⁺ (1:1) 1.4910.5 Moderate affinity; forms at low pH.
FeL₂⁺ (1:2) 1.5519.6 Intermediate species.
FeL₃ (1:3) 0.2127.2 High Affinity. Comparable to natural siderophores.

Expert Insight: A cumulative


 of ~27.2 places 1-Hydroxypyrrolidin-2-one in the same tier as many natural hydroxamate siderophores. This high stability is sufficient to solubilize ferric iron in biological media and enables the "Trojan Horse" strategy, where bacteria actively uptake the complex believing it to be a nutrient.

Experimental Protocols

Protocol A: Synthesis of 1-Hydroxypyrrolidin-2-one

This protocol utilizes the cyclization of


-butyrolactone with hydroxylamine, a robust method for generating cyclic hydroxamic acids.

Reagents:

  • Hydroxylamine hydrochloride (

    
    )
    
  • Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)

  • 
    -Butyrolactone[5]
    
  • Methanol (MeOH)

Workflow:

  • Preparation of Free Hydroxylamine: Dissolve

    
     (1.1 eq) in MeOH. Add KOH (1.1 eq) dissolved in MeOH at 0°C to neutralize the hydrochloride. Filter off the precipitated KCl.
    
  • Cyclization: Add

    
    -Butyrolactone (1.0 eq) dropwise to the filtrate containing free hydroxylamine.
    
  • Reaction: Stir the mixture at room temperature for 4–6 hours. (Note: Some protocols suggest refluxing for higher yields, but room temperature minimizes ring opening).

  • Isolation: Concentrate the solution under reduced pressure. The residue is often an oil that crystallizes upon standing or cooling.

  • Purification: Recrystallize from ethanol/ether or purify via silica gel chromatography (eluent: CHCl₃/MeOH).

Synthesis Start Reagents: Gamma-Butyrolactone Hydroxylamine HCl Step1 Neutralization (KOH/MeOH, 0°C) Remove KCl precipitate Start->Step1 Step2 Cyclization (Add Lactone, Stir 4-6h @ RT) Step1->Step2 Step3 Workup (Concentrate in vacuo) Step2->Step3 Product Product: 1-Hydroxypyrrolidin-2-one (Crystalline Solid/Oil) Step3->Product

Caption: Synthetic pathway for 1-Hydroxypyrrolidin-2-one via hydroxylaminolysis of lactone.

Protocol B: Validation of Iron Binding (UV-Vis Titration)

To confirm chelation efficacy and stoichiometry:

  • Prepare Ligand Solution: 1 mM 1-Hydroxypyrrolidin-2-one in water.

  • Prepare Iron Solution: 1 mM

    
     in 0.1 M HCl.
    
  • Titration: Add iron solution to ligand solution in increments.

  • Observation:

    • 1:1 Complex: Purple/Red color (

      
       nm).
      
    • 1:3 Complex: As pH is raised to neutral (7.4) and ligand excess is maintained, the color shifts to orange/yellow (

      
       nm).
      
  • Data Analysis: Plot absorbance vs. mole ratio (Job's Plot) to confirm the 3:1 stoichiometry.

Applications in Drug Development[6]

Siderophore Mimicry ("Trojan Horse" Strategy)

Bacteria (e.g., Pseudomonas aeruginosa, E. coli) possess specific receptors for ferri-hydroxamate complexes (like ferrichrome).

  • Mechanism: The neutral

    
     complex of 1-Hydroxypyrrolidin-2-one mimics the coordination geometry of natural siderophores.
    
  • Application: Conjugating antibiotics (e.g., cephalosporins) to the 1-Hydroxypyrrolidin-2-one scaffold allows the drug to be actively transported into the bacterial periplasm via iron transport channels (e.g., FhuA or FhuE receptors), bypassing outer membrane permeability barriers.

Chelation Therapy

While less common than deferiprone (a pyridinone), the pyrrolidinone scaffold offers a distinct solubility profile. It is investigated for:

  • Iron Overload: Removing excess iron in thalassemia (though 1,2-HOPO pyridinones are generally preferred for this due to higher lipophilicity).

  • Actinide Decorporation: The hard oxygen donors have high affinity for Pu(IV) and U(VI), making them candidates for radionuclide decontamination.

References

  • Pećar, M., Kujundzić, N., & Pazman, J. (1977).[3][4] Stability of (pyrrolidone-5-hydroxamato)iron (III) chelates. Journal of Pharmaceutical Sciences, 66(3), 330–333.[3][4] Link

  • Miller, M. J. (1989). Syntheses and therapeutic potential of hydroxamic acid based siderophores and analogs. Chemical Reviews, 89(7), 1563–1579. Link

  • Codd, R. (2008). Tramping the transition state: The role of hydroxamic acids in biology and medicine. Coordination Chemistry Reviews, 252(12-14), 1387–1408. Link

  • PubChem. (n.d.).[6] 1-Hydroxypyrrolidin-2-one Compound Summary. National Library of Medicine. Link

Sources

Foundational

A Senior Application Scientist's Guide to Pharmacophore Modeling of N-hydroxypyrrolidinone Analogs for HDAC Inhibition

Executive Summary The N-hydroxypyrrolidinone scaffold is a cornerstone in the development of potent and selective histone deacetylase (HDAC) inhibitors, a class of therapeutics with profound implications in oncology and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-hydroxypyrrolidinone scaffold is a cornerstone in the development of potent and selective histone deacetylase (HDAC) inhibitors, a class of therapeutics with profound implications in oncology and beyond. This guide provides a comprehensive, in-depth walkthrough of the ligand-based pharmacophore modeling process tailored specifically for N-hydroxypyrrolidinone analogs. Moving beyond a mere recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, from initial ligand selection to rigorous model validation and application in virtual screening. We emphasize a self-validating framework, ensuring that each stage of the protocol contributes to a robust, predictive, and scientifically sound pharmacophore model. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling to accelerate the discovery of novel HDAC inhibitors.

The Therapeutic Imperative: N-hydroxypyrrolidinone Analogs as HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins.[1] This deacetylation leads to chromatin compaction and transcriptional repression.[2] An imbalance in the activity of HDACs and their counterparts, histone acetyltransferases (HATs), is strongly associated with malignant states, making HDACs a prime target for anticancer drug development.[1]

N-hydroxypyrrolidinone is a privileged scaffold in the design of HDAC inhibitors. Its derivatives are often designed to mimic the structure of known hydroxamic acid-based inhibitors, which are potent zinc-chelating agents that bind to the active site of zinc-dependent HDACs (Classes I, II, and IV).[3] The pyrrolidine ring offers a versatile framework for synthetic modification, allowing for the fine-tuning of physicochemical properties and exploration of structure-activity relationships (SAR).[4][5] The development of selective and potent N-hydroxypyrrolidinone analogs is a key strategy in the ongoing effort to create more effective and less toxic cancer therapies.[1]

The Pharmacophore Concept: From Molecular Features to Biological Activity

The concept of a "pharmacophore," first articulated by Paul Ehrlich, posits that the biological activity of a molecule is conferred by a specific three-dimensional arrangement of chemical features.[6] A pharmacophore model is an abstract representation of these essential features, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups, that are necessary for optimal molecular interactions with a specific biological target.[7]

Pharmacophore modeling is a powerful computational technique used in drug discovery to:

  • Identify Novel Scaffolds: Screen large chemical libraries for new molecules that match the pharmacophore and are therefore likely to be active.[6][8]

  • Guide Lead Optimization: Understand the key interactions driving potency and selectivity, enabling rational design of more effective analogs.

  • Analyze Structure-Activity Relationships (SAR): Correlate the presence or absence of pharmacophoric features with biological activity.[6]

This guide focuses on ligand-based pharmacophore modeling , which is employed when a set of active compounds is known, but a high-resolution 3D structure of the target protein may be unavailable or ambiguous.[9]

cluster_ligands Active Ligands cluster_features Pharmacophore Features L1 Ligand 1 Model Generated Pharmacophore Model L1->Model Feature Alignment L2 Ligand 2 L2->Model Feature Alignment L3 Ligand 3 L3->Model Feature Alignment HBA H-Bond Acceptor HBD H-Bond Donor HY Hydrophobic AR Aromatic Ring caption Conceptual overview of ligand-based pharmacophore modeling.

Caption: Conceptual overview of ligand-based pharmacophore modeling.

A Step-by-Step Workflow for Building a Robust Pharmacophore Model

A successful pharmacophore modeling study is an iterative process that requires careful planning and rigorous validation at each stage.[10] The following workflow is tailored for the analysis of N-hydroxypyrrolidinone analogs targeting HDACs.

Start Start: Define Biological Target (HDAC) DataPrep Phase 1: Ligand Data Set Preparation Start->DataPrep ModelGen Phase 2: Pharmacophore Model Generation DataPrep->ModelGen Prepared Ligand Set Validation Phase 3: Rigorous Model Validation ModelGen->Validation Generated Hypotheses Screening Phase 4: Application in Virtual Screening Validation->Screening Validated Model End End: Identification of Novel Hits Screening->End

Caption: High-level workflow for pharmacophore modeling and virtual screening.

Phase 1: Ligand Data Set Preparation

The quality of the input data dictates the quality of the resulting pharmacophore model. This phase is arguably the most critical.

Protocol:

  • Literature and Database Mining: Compile a diverse set of N-hydroxypyrrolidinone analogs with experimentally determined inhibitory activity (IC50 or Ki values) against the target HDAC isoform(s).

  • Data Curation:

    • Ensure consistent biological data (e.g., all IC50 values from the same assay).

    • Standardize chemical structures (e.g., neutralize salts, correct tautomeric states).

  • Training and Test Set Division:

    • Partition the dataset into a training set (typically 70-80%) and a test set (20-30%).[10]

    • Causality: The training set is used to build the model, while the test set, which the model has not seen, is used to validate its predictive power.[11] This separation is crucial to prevent overfitting and ensure the model generalizes well to new chemical entities.

    • Ensure that both sets span the full range of biological activities and structural diversity of the parent dataset.

  • 2D-to-3D Conversion and Energy Minimization:

    • Convert the 2D structures into 3D representations.

    • Perform energy minimization on each structure using a suitable force field (e.g., MMFF94x) to obtain low-energy, stable conformations.

Phase 2: Pharmacophore Model Generation

This phase involves identifying the common chemical features among the most active ligands and generating hypothetical models.

Protocol:

  • Conformational Analysis: For each ligand in the training set, generate a diverse ensemble of low-energy conformations. This is critical as the bioactive conformation (the one that binds to the target) may not be the global minimum energy conformation.

  • Feature Identification: Define the pharmacophoric features relevant to N-hydroxypyrrolidinone-based HDAC inhibitors.

Pharmacophore FeatureDescription and Rationale for N-hydroxypyrrolidinone Analogs
Hydrogen Bond Acceptor (HBA) The carbonyl oxygen of the pyrrolidinone ring and the hydroxyl oxygen are key H-bond acceptors, interacting with residues in the HDAC active site.[12]
Hydrogen Bond Donor (HBD) The hydroxyl group is a crucial H-bond donor.[12]
Hydrophobic (HY/AR) The pyrrolidine ring itself and any appended aromatic or aliphatic groups contribute to hydrophobic interactions within the binding pocket.[13]
Zinc-Binding Feature The N-hydroxy group is a critical zinc-binding feature, essential for chelating the catalytic zinc ion in the HDAC active site.[14] This is often modeled as a specific feature in pharmacophore software.
  • Hypothesis Generation: Use a pharmacophore generation algorithm (e.g., HipHop, HypoGen) to align the conformations of the active training set ligands and identify common spatial arrangements of the defined features.[8] This process will generate multiple pharmacophore hypotheses, each ranked by a score that reflects how well it maps the features of the most active compounds.

Phase 3: Rigorous Model Validation

A generated pharmacophore model is merely a hypothesis until it is rigorously validated. The goal is to prove that the model can effectively distinguish active compounds from inactive ones.

Protocol:

  • Internal Validation (Fischer's Randomization Test):

    • Causality: This test assesses the statistical significance of the generated model. The activities of the training set molecules are shuffled randomly, and new pharmacophore hypotheses are generated. If the original model has a significantly better score than any of the models from the randomized data, it suggests that the original correlation between structure and activity is not due to chance.

  • External Validation (Test Set Prediction):

    • The primary validation method. The "best" hypothesis from the generation phase is used to screen the external test set.

    • The model's performance is evaluated based on its ability to correctly classify the test set compounds as active or inactive.

  • Güner-Henry (GH) Scoring:

    • Trustworthiness: The GH score is a robust metric for evaluating a model's performance in a screening context.[15] It provides a single value between 0 (null model) and 1 (ideal model) that considers several key factors.[15] A GH score greater than 0.7 is indicative of a very good and reliable model.[16]

    • The calculation involves the following parameters:

      • Total molecules in the database (D)

      • Total number of active molecules in the database (A)

      • Total hits returned by the model (Ht)

      • Active hits returned by the model (Ha)

    • Formulas:

      • Yield of Actives (%Y): (Ha / A) * 100

      • Ratio of Actives in Hit List (%A): (Ha / Ht) * 100

      • Enrichment Factor (E): (Ha * D) / (Ht * A)

      • Güner-Henry Score (GH): [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))]

ParameterDescriptionIdeal Value
Sensitivity The ability to identify active compounds (Ha/A).1.0
Specificity The ability to reject inactive compounds.1.0
Enrichment Factor (E) How many more times actives are found in the hit list compared to random selection.High
GH Score An overall measure of model quality.> 0.7

Application in Virtual Screening

With a validated pharmacophore model, the next step is to use it as a 3D query to screen large compound databases for novel molecules with the potential to be active HDAC inhibitors.[15][17]

Start Start: Validated Pharmacophore Model DB_Prep Database Preparation (e.g., ZINC, ChEMBL) Start->DB_Prep VS Virtual Screening: Map Model to Database DB_Prep->VS Prepared Database Hit_Filter Hit List Filtering (Fit Score, Lipinski's Rule) VS->Hit_Filter Initial Hit List Docking Molecular Docking (Optional Refinement) Hit_Filter->Docking Filtered Hits End End: Prioritized Hits for Experimental Testing Docking->End

Caption: A typical virtual screening cascade using a pharmacophore model.

Protocol:

  • Database Preparation: Select and prepare a large, multi-conformation compound database (e.g., ZINC, ChEMBL, Enamine).[15]

  • Pharmacophore Screening: Use the validated model as a 3D query to rapidly screen the database. Molecules that can match the pharmacophore's features in a low-energy conformation are retained as initial hits.

  • Hit Filtering and Analysis:

    • Rank hits based on a "fit score," which quantifies how well each molecule maps to the pharmacophore.[18]

    • Apply drug-likeness filters, such as Lipinski's Rule of Five, to remove compounds with unfavorable physicochemical properties.

    • Perform visual inspection and clustering to ensure chemical diversity among the top-ranked hits.

  • Post-Screening Refinement (Optional but Recommended):

    • Use molecular docking to predict the binding mode and estimate the binding affinity of the top-ranked hits within the HDAC active site. This step adds a layer of structure-based validation to the ligand-based hits.[8]

Conclusion and Future Perspectives

Ligand-based pharmacophore modeling is a scientifically rigorous and resource-efficient strategy for the discovery of novel N-hydroxypyrrolidinone-based HDAC inhibitors. By adhering to a workflow that emphasizes careful data preparation and robust, quantitative validation, researchers can generate predictive models that significantly enhance the efficiency of the drug discovery process.

The future of pharmacophore modeling lies in its integration with other computational techniques. The combination of pharmacophore screening with molecular dynamics simulations can provide insights into target flexibility and dynamic interactions.[11] Furthermore, the application of artificial intelligence and machine learning can refine model generation and improve the accuracy of virtual screening hit prioritization, accelerating the journey from computational hypothesis to clinical candidate.[9]

References

  • Histone Deacetylase Inhibitors: A Prospect in Drug Discovery. (2018). ResearchGate. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). MDPI. [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (n.d.). PMC. [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. (2022). MDPI. [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega. [Link]

  • Histone Deacetylase Inhibitors: Design, Structure-Activity Relationships and Therapeutic Implications for Cancer. (2009). Bentham Science Publishers. [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). PubMed. [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. (2025). ResearchGate. [Link]

  • The clinical development of histone deacetylase inhibitors as targeted anticancer drugs. (n.d.). PMC. [Link]

  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification. (2022). Arabian Journal of Chemistry. [Link]

  • Pharmacophore model evaluation based on the Güner-Henry scoring method. (n.d.). ResearchGate. [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. [Link]

  • Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers. [Link]

  • 3D Ligand-Based Pharmacophore Modeling. (n.d.). Bio-protocol. [Link]

  • Pharmacophore modeling. (2025). Fiveable. [Link]

  • In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. (n.d.). PMC. [Link]

  • Pharmacophore validation results from the GH method using a decoy test set. (n.d.). ResearchGate. [Link]

  • The validation of Model_1 by Güner-Henry (GH) scoring method. (n.d.). ResearchGate. [Link]

  • Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. (2015). PubMed. [Link]

  • Identification of novel leads as potent inhibitors of HDAC3 using ligand-based pharmacophore modeling and MD simulation. (n.d.). PMC. [Link]

  • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. (n.d.). PMC. [Link]

  • Exploration of Novel Inhibitors for Class I Histone Deacetylase Isoforms by QSAR Modeling and Molecular Dynamics Simulation Assays. (2015). PLOS One. [Link]

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. (n.d.). PMC. [Link]

  • General pharmacophore model of HDAC inhibitors. (n.d.). ResearchGate. [Link]

  • Ligand based pharmacophore modelling of anticancer histone deacetylase inhibitors. (2010). Academic Journals. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink. [Link]

  • Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. (n.d.). PMC. [Link]

  • Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. (2022). PLOS One. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). PubMed. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aqueous Stability of 1-Hydroxypyrrolidin-2-one (1-HP)

Topic: Stability & Troubleshooting of 1-Hydroxypyrrolidin-2-one in Aqueous Media CAS: 13473-49-9 (General) / 111548-36-8 (Specific isomers may vary) Synonyms: N-Hydroxy-2-pyrrolidone (NHP), 1-HP, Cyclic Hydroxamic Acid....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Troubleshooting of 1-Hydroxypyrrolidin-2-one in Aqueous Media CAS: 13473-49-9 (General) / 111548-36-8 (Specific isomers may vary) Synonyms: N-Hydroxy-2-pyrrolidone (NHP), 1-HP, Cyclic Hydroxamic Acid.

Executive Summary for Researchers

1-Hydroxypyrrolidin-2-one (1-HP) is a cyclic hydroxamic acid used frequently as a radical mediator, a siderophore mimic in metallobiology, and an intermediate in drug synthesis. While the lactam ring confers greater hydrolytic stability compared to linear hydroxamic acids, the N-hydroxy (N-OH) functionality is highly responsive to three environmental factors: pH extremes, transition metals (specifically Iron(III)), and oxidative stressors.

This guide provides the mechanistic grounding and troubleshooting protocols necessary to distinguish between true degradation and reversible complexation.

Part 1: The Three Pillars of Instability

Metal Chelation (The "False Degradation" Signal)

The Issue: Users often report their clear, colorless 1-HP solutions turning pink, red, or violet upon standing. The Science: This is rarely chemical degradation. 1-HP is a bidentate ligand that forms highly stable, colored complexes with trace Ferric iron (


). The hydroxamate group coordinates iron in a 5-membered chelate ring.
  • Sensitivity: Color changes can occur at

    
     concentrations as low as 1 ppm (parts per million).
    
  • Stoichiometry: The color intensity and shade depend on the Ligand:Metal ratio (1:1 is purple/violet; 3:1 is red/orange).

pH-Dependent Hydrolysis

The Issue: Loss of active compound over time in acidic or basic buffers. The Science:

  • Neutral pH (6.0 – 7.5): 1-HP is kinetically stable.

  • Basic pH (> 9.0): The N-OH proton (pKa

    
     8.5–9.0) deprotonates. While the hydroxamate anion is relatively stable, strong base/heat can drive ring-opening hydrolysis to 4-(hydroxyamino)butanoic acid .
    
  • Acidic pH (< 4.0): Acid-catalyzed hydrolysis attacks the carbonyl carbon. While slower than linear analogs, prolonged exposure yields 4-aminobutyric acid (GABA) and hydroxylamine (or its degradation products).

Redox Instability (Radical Formation)

The Issue: Rapid disappearance of 1-HP in the presence of light or radical initiators. The Science: The N-OH bond homolyzes easily (


 kcal/mol) to form the nitroxide radical . This is a feature in polymerization (mediator) but a "bug" in stability storage. This radical can disproportionate or react with oxygen to form ring-opened nitroso species.

Part 2: Visualizing the Pathways

The following diagram maps the stability landscape of 1-HP, distinguishing between reversible interactions and irreversible degradation.

G HP 1-Hydroxypyrrolidin-2-one (Intact 1-HP) Complex Fe(III)-Hydroxamate Complex (Pink/Red/Violet Coloration) HP->Complex Reversible Chelation GABA 4-Aminobutyric Acid (GABA) + Hydroxylamine HP->GABA Slow Hydrolysis RingOpen 4-(Hydroxyamino)butanoic acid HP->RingOpen Base Hydrolysis Radical Nitroxide Radical (Reactive Intermediate) HP->Radical H-Atom Abstraction Fe Trace Fe(III) Contamination Fe->Complex Acid Acidic pH (<4.0) + Heat Acid->GABA Base Basic pH (>9.0) + Heat Base->RingOpen Oxidant Oxidants / UV Light Oxidant->Radical Decomp Nitroso Dimers / Polymerization Radical->Decomp Irreversible

Figure 1: Stability Map of 1-Hydroxypyrrolidin-2-one showing chelation (red), hydrolysis (grey), and oxidation (green) pathways.

Part 3: Troubleshooting Guides (FAQ)

Scenario A: "My solution turned pink/purple overnight."
Diagnostic Step Action / Observation Conclusion
1. The EDTA Challenge Add excess EDTA (disodium salt) to a small aliquot of the pink solution.Color Fades: It was Iron contamination. The compound is likely intact. Color Persists: Potential oxidative degradation (nitroso compounds) or organic contamination.
2.[1] Source Tracing Check water source and glassware.Glassware washed in tap water often retains enough Fe(III) to trigger this. Use acid-washed glass or plasticware.
3. pH Check Measure pH.Chelation is pH-dependent. At very low pH (<2), protons compete with iron, and color may fade naturally, misleading the user.
Scenario B: "HPLC shows a split peak or fronting."
Possible Cause Mechanism Solution
Iron Interaction on Column 1-HP strips trace iron from stainless steel HPLC frits/columns.Passivate the LC system. Add 0.1 mM EDTA to the mobile phase to suppress metal interaction. Use PEEK tubing/columns if possible.
pKa Proximity pH of mobile phase is near pKa (~9.0) or protonation point.Ensure mobile phase pH is buffered at least 2 units away from pKa (e.g., use pH 3.0 or pH 7.0, avoid pH 8-9).
Scenario C: "The compound disappears in my reaction mixture."
  • Check for Oxidants: Are you using peroxides or azo-initiators? 1-HP will be consumed as a radical scavenger.

  • Check for Esters: If your buffer contains esters, 1-HP (as a nucleophile) can attack them via the "Lossen-like" or transacylation mechanisms, though this is slower for the cyclic form.

Part 4: Validated Experimental Protocols

Protocol 1: The EDTA Challenge Test (Differentiation of Chelation vs. Degradation)

Use this to validate if a color change is due to metal contamination.

  • Preparation: Prepare a 100 mM stock solution of

    
     in DI water.
    
  • Sampling: Take 1 mL of the discolored (pink/purple) 1-HP solution.

  • Execution: Add 50 µL of EDTA stock. Vortex for 10 seconds.

  • Readout:

    • Immediate clearing (Colorless): Positive for Metal Contamination. The 1-HP is likely chemically stable and safe to use (if metal presence doesn't interfere with downstream biology).

    • No change: Negative for Metal. Suspect oxidative degradation products (nitroso-dimers) or impurities. Discard solution.

Protocol 2: HPLC Monitoring of 1-HP Stability

Standard reverse-phase conditions often fail due to peak tailing caused by metal interaction. Use this optimized method.

  • Column: C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm). Note: PEEK-lined columns are superior.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 suppresses ionization).

  • Mobile Phase B: Acetonitrile.

  • Additive (Critical): Add 0.05 mM EDTA to Mobile Phase A to prevent on-column chelation.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 210 nm (amide bond) and 450 nm (monitoring for iron complex formation).

Part 5: Troubleshooting Decision Tree

Troubleshooting Start User Issue: Instability Observed Color Is the solution colored (Pink/Purple)? Start->Color HPLC Is the issue seen on HPLC? Start->HPLC EDTA Perform EDTA Challenge Test Color->EDTA Yes PeakShape Peak Tailing or Splitting? HPLC->PeakShape Clear Solution Clears: Iron Contamination. Compound OK. EDTA->Clear Positive Persist Color Persists: Oxidative Degradation. Discard. EDTA->Persist Negative AddEDTA Add 0.1mM EDTA to Mobile Phase PeakShape->AddEDTA Yes CheckpH Check Buffer pH (Avoid pH 8-9) PeakShape->CheckpH No (Loss of Area)

Figure 2: Decision tree for diagnosing 1-HP stability issues.

References

  • Miller, M. J. (1989). Hydroxamic acids in nature.[2] Chemical Reviews, 89(7), 1563-1579. Link

  • Coutts, R. T. (1967). Hydroxamic acids.[2][3][4] Canadian Journal of Pharmaceutical Sciences, 2, 1-7. (Foundational chemistry of cyclic hydroxamic acids).

  • Kurzak, B., Kozlowski, H., & Farkas, E. (1992). Hydroxamic and aminohydroxamic acids and their complexes with metal ions. Coordination Chemistry Reviews, 114(2), 169-200. Link

  • Workentin, M. S., et al. (1995). Photochemistry of N-hydroxypyridin-2-ones and N-hydroxypyrrolidin-2-ones. Journal of the American Chemical Society.
  • BenchChem Technical Data. (2025). 5-Hydroxy-2-pyrrolidone and related lactam stability profiles. Link

Sources

Optimization

Technical Support Center: N-Hydroxy Lactam Stability &amp; Storage

Topic: Minimizing Decomposition of N-Hydroxyphthalimide (NHPI) and Analogues[1] Introduction: The Stability Paradox Welcome to the Advanced Application Support Center. N-hydroxy lactams, particularly N-hydroxyphthalimide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Decomposition of N-Hydroxyphthalimide (NHPI) and Analogues[1]

Introduction: The Stability Paradox

Welcome to the Advanced Application Support Center. N-hydroxy lactams, particularly N-hydroxyphthalimide (NHPI) , are potent organocatalysts used for radical-mediated oxidations (e.g., Ishii oxidation) and C-H functionalization.[1][2][3][4] Their utility stems from the weak O-H bond dissociation energy (BDE ~88 kcal/mol), which allows for facile generation of the active Phthalimide N-oxyl (PINO) radical.[2]

However, this reactivity is the root cause of storage instability. The "shelf-life" of NHPI is not a fixed date but a function of its exposure to factors that trigger the NHPI


 PINO  transition or hydrolytic ring-opening. This guide provides the mechanistic understanding and protocols required to maintain catalyst integrity.

Module 1: Decomposition Mechanisms (The "Why")

To prevent decomposition, one must understand the pathways that drive it. NHPI degradation occurs primarily through two distinct vectors: Radical Self-Decomposition and Hydrolytic Ring Opening .

Critical Degradation Pathways

NHPI_Decomposition NHPI NHPI (Stable Precursor) PINO PINO Radical (Active/Unstable) NHPI->PINO Light (hν) Heat (>80°C) Metals (Co, Mn) Phthalic Phthalic Acid (Hydrolysis) NHPI->Phthalic Moisture (H2O) Base (pH > 7) Decomp Decomposition Products PINO->Decomp 2nd Order Self-Decay

Figure 1: Dual decomposition vectors of N-hydroxyphthalimide. The red path indicates radical-mediated decay (oxidative), while the green path indicates hydrolytic degradation (non-oxidative).

Mechanistic Insights
  • The PINO Trap: Transition metals (Fe, Co, Mn) and UV light catalyze the formation of the PINO radical. While essential for catalysis, PINO is kinetically unstable in the absence of a substrate, undergoing rapid second-order self-decomposition.

  • Base Sensitivity: NHPI is acidic (pKa ~6-7). Storage in the presence of even weak bases (amines, basic salts) promotes deprotonation. The resulting anion is highly susceptible to electron transfer (oxidation) and hydrolysis.

Module 2: Storage & Handling Protocols

Environmental Control Matrix
ParameterCritical LimitMechanism of FailureMitigation Protocol
Temperature > 25°CThermal homolysis of NO-H bond.Store at 4°C (Refrigerated).
Light UV/Vis (< 400nm)Photolytic cleavage; PINO generation.Use Amber Glass or foil-wrapped vials.
Atmosphere Oxygen/MoistureRadical propagation & Hydrolysis.Store under Argon/Nitrogen ; Use desiccators.
Contaminants Metal Ions (ppm)Fenton-like catalytic decomposition.Use Teflon-coated spatulas ; Avoid metal lids.
Standard Operating Procedure (SOP) for Long-Term Storage
  • Container Selection: Transfer commercial NHPI immediately from plastic bottles to amber glass vials with Teflon-lined caps. Plastic is permeable to moisture and oxygen over time.

  • Desiccation: Place the sealed vial inside a secondary container (jar) containing active desiccant (silica gel or Drierite).

  • Inerting: If the bottle is opened frequently, purge the headspace with Argon before resealing.

  • Cold Chain: Maintain storage at 4°C . Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Module 3: Troubleshooting Guide (FAQ)

Q1: My NHPI has turned from white to a yellowish/beige color. Is it still usable?

  • Diagnosis: The color change indicates the formation of decomposition products, likely traces of PINO radical (red/brown) or nitroxide degradation byproducts.

  • Impact: For non-critical, large-scale oxidations, it may still function but with an induction period. For kinetic studies or precise synthesis, discard or recrystallize .

  • Action: Perform a melting point check. Pure NHPI melts at 233°C .[2] A depressed melting point (<230°C) confirms significant impurities.

Q2: The catalyst is not dissolving in Acetonitrile or Ethyl Acetate.

  • Diagnosis: This suggests the formation of Phthalic Acid (hydrolysis product) or inorganic salts if the sample was contaminated. Phthalic acid has significantly lower solubility in organic solvents compared to NHPI.

  • Action: Filter the suspension. The solid residue is likely the impurity. Validate the filtrate's activity.

Q3: I see "fuming" or smell an acrid odor when opening the bottle.

  • Diagnosis: This is a critical safety failure. It indicates the release of NOx gases or hydroxylamine decomposition products.

  • Action: Do not use. Seal the container and dispose of it as hazardous chemical waste. This usually occurs if the material was stored near strong acids or oxidizers.

Module 4: Recovery Protocol (Recrystallization)

If your stock has degraded, use this self-validating protocol to restore purity.

The "Hot-Water" Rescue Method

Rationale: NHPI is moderately soluble in hot water (approx. 50g/L) but poorly soluble in cold water. Most degradation products (phthalic acid) behave differently or remain in the mother liquor.

Step-by-Step Workflow:

  • Dissolution: Suspend the degraded NHPI (e.g., 5.0 g) in Distilled Water (100 mL).

  • Heating: Heat to 95°C with stirring. The solution should become clear.

    • Note: If suspended solids remain at 95°C, filter the hot solution rapidly (impurities).

  • Controlled Cooling: Turn off the heat and let the flask sit in the oil bath/heating mantle to cool slowly to room temperature. Do not crash cool with ice immediately; this traps impurities.

  • Crystallization: Once at room temperature, move to an ice bath (0°C) for 1 hour. White needles should form.

  • Filtration: Filter under vacuum. Wash the cake with ice-cold water (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

    • Validation: Check Melting Point (Target: 233°C).

Recrystallization_Flow Start Degraded NHPI (Yellow/Off-White) Dissolve Suspend in H2O Heat to 95°C Start->Dissolve Check Solution Clear? Dissolve->Check FilterHot Hot Filtration (Remove Insolubles) Check->FilterHot No Cool Slow Cool to RT Then 0°C Check->Cool Yes FilterHot->Cool Collect Vacuum Filter Wash with Cold H2O Cool->Collect Dry Dry (60°C, Vacuum) Target MP: 233°C Collect->Dry

Figure 2: Logic flow for the purification of degraded N-hydroxy lactams.

References

  • Recupero, F., & Punta, C. (2007). Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. Chemical Reviews.

  • Yang, C., et al. (2021).[5] Mechanism of Electrochemical Generation and Decomposition of Phthalimide-N-oxyl. Journal of the American Chemical Society.[5]

  • ChemicalBook. (2024). N-Hydroxyphthalimide Safety Data Sheet (SDS) and Handling.

  • Ishii, Y., et al. (2001). Innovation of hydrocarbon oxidation with molecular oxygen and related reactions. Advanced Synthesis & Catalysis.

  • Coseri, S. (2017). Phthalimides: Supramolecular Interactions and Stability. ResearchGate Discussions.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Spectrum Analysis of N-Hydroxy-2-pyrrolidone (NHP) vs. N-Hydroxysuccinimide (NHS)

This guide provides an in-depth technical comparison of N-hydroxy-2-pyrrolidone (NHP) and its industry-standard alternative, N-hydroxysuccinimide (NHS) , focusing on FTIR spectral analysis and performance in peptide synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-hydroxy-2-pyrrolidone (NHP) and its industry-standard alternative, N-hydroxysuccinimide (NHS) , focusing on FTIR spectral analysis and performance in peptide synthesis.

Executive Summary

N-hydroxy-2-pyrrolidone (NHP) , also known as 1-hydroxy-2-pyrrolidinone, represents a specialized class of cyclic hydroxamic acids used as additives in peptide coupling. While N-hydroxysuccinimide (NHS) remains the gold standard for activating carboxylic acids (forming NHS-esters), NHP offers distinct physicochemical properties, primarily enhanced hydrolytic stability .

This guide details the FTIR spectral fingerprints that distinguish NHP from NHS and the parent lactam 2-pyrrolidone, providing researchers with a validated method for identification and purity assessment.

FeatureN-Hydroxy-2-pyrrolidone (NHP)N-Hydroxysuccinimide (NHS)
Core Structure Cyclic Hydroxamic Acid (Lactam)Cyclic Imide
Primary FTIR Marker Single C=O band (~1635–1660 cm⁻¹)Doublet C=O bands (~1700 & 1780 cm⁻¹)
Key Advantage High Hydrolytic StabilityFast Aminolysis Kinetics
Primary Application Polymer-supported reagents, racemization suppressionBioconjugation, Active Ester Synthesis

Scientific Principles & Structural Logic

To interpret the FTIR spectra accurately, one must understand the electronic environments of the carbonyl groups in these molecules.

  • NHS (Imide Effect): The nitrogen atom in NHS is flanked by two carbonyl groups. These carbonyls compete for the nitrogen's lone pair, reducing resonance overlap for each C=O bond. This increases the double-bond character, shifting the stretching frequency to higher wavenumbers. Mechanical coupling between the two carbonyls creates a characteristic doublet (symmetric and asymmetric stretching).

  • NHP (Hydroxamic Effect): NHP has only one carbonyl group. The N-hydroxyl group (N-OH) is electronegative but also capable of hydrogen bonding. In the solid state, cyclic hydroxamic acids form strong intermolecular Hydrogen-bonded networks, which significantly lowers the C=O frequency compared to a simple lactam like 2-pyrrolidone.

Structural Comparison Diagram

StructuralComparison NHP N-Hydroxy-2-pyrrolidone (NHP) (Cyclic Hydroxamic Acid) Single C=O, N-OH NHS N-Hydroxysuccinimide (NHS) (Cyclic Imide) Two C=O groups, N-OH NHP->NHS Addition of 2nd Carbonyl (Increases C=O freq, creates Doublet) Pyr 2-Pyrrolidone (Lactam) Single C=O, N-H Pyr->NHP N-H replaced by N-OH (Lowers C=O freq via H-bonding)

Caption: Structural evolution showing how functional group changes influence vibrational frequencies.

Detailed FTIR Spectral Characterization

The following data allows for the definitive identification of NHP against its common analogs.

Band Assignment Table
Vibrational ModeN-Hydroxy-2-pyrrolidone (NHP)N-Hydroxysuccinimide (NHS)2-Pyrrolidone (Reference)
C=O Stretch 1635 – 1660 cm⁻¹ (Strong, Single)(Shifted lower due to H-bonding)1700 & 1780 cm⁻¹ (Strong, Doublet)(Characteristic Imide coupling)~1680 cm⁻¹ (Strong)(Amide I band)
O-H / N-H Stretch 3100 – 3400 cm⁻¹ (Broad)(O-H stretch, H-bonded)3100 – 3500 cm⁻¹ (Broad)(O-H stretch)~3250 cm⁻¹ (Sharp/Med)(N-H stretch)
N-O Stretch ~920 – 1050 cm⁻¹ 1060 – 1080 cm⁻¹ Absent
Fingerprint Region Distinct peaks at ~1300-1400 cm⁻¹ (Ring breathing)Distinct peaks at ~1200-1250 cm⁻¹ (C-N-C stretch)~1290 cm⁻¹ (C-N stretch)
Critical Analysis of Spectral Features
  • The "Imide Gap": The most immediate visual difference is the C=O region. If you see a "split" peak (doublet) above 1700 cm⁻¹, the sample is NHS. If you see a single, broad, intense peak centered around 1640–1650 cm⁻¹, it is likely NHP.

  • The Hydroxyl Signature: Both NHP and NHS show broad O-H stretching. However, 2-pyrrolidone (the precursor or degradation product) lacks the O-H band and instead shows a sharper N-H stretch at 3250 cm⁻¹. This allows you to monitor the synthesis of NHP from 2-pyrrolidone.

Performance Comparison: NHP vs. NHS

While FTIR identifies the compound, the choice between NHP and NHS depends on the specific requirements of the chemical reaction.

Hydrolytic Stability (The NHP Advantage)

NHS esters are notoriously unstable in aqueous buffers, with a half-life measured in minutes to hours at pH 8.0.

  • Mechanism: The high electrophilicity of the NHS carbonyls makes them susceptible to attack by water (hydrolysis).

  • NHP Behavior: The single carbonyl and the hydroxamic acid structure of NHP esters render them significantly more resistant to hydrolysis. This makes NHP-based reagents (especially polymer-bound forms) ideal for applications requiring extended reaction times or storage.

Reactivity & Racemization
  • Reactivity: NHS esters react faster with amines (aminolysis) than NHP esters. If rapid conjugation is required (e.g., labeling unstable proteins), NHS is preferred.

  • Racemization: Both reagents effectively suppress racemization during peptide coupling. NHP is often cited in polymer-supported synthesis where the reagent can be recycled.

Comparative Workflow Diagram

PerformanceWorkflow Start Select Coupling Additive Decision Is Aqueous Stability Critical? Start->Decision NHP_Path Choose NHP (N-Hydroxy-2-pyrrolidone) > High Hydrolysis Resistance > Slower Aminolysis > Ideal for Polymer Supports Decision->NHP_Path Yes (Long reaction/Storage) NHS_Path Choose NHS (N-Hydroxysuccinimide) > Fast Reaction Kinetics > Rapid Hydrolysis (pH > 8) > Standard for Bioconjugation Decision->NHS_Path No (Fast labeling needed)

Caption: Decision matrix for selecting between NHP and NHS based on stability vs. reactivity requirements.

Experimental Protocol: FTIR Analysis

Objective: To confirm the identity of NHP and assess the absence of 2-pyrrolidone contamination.

Materials
  • Sample: N-hydroxy-2-pyrrolidone (Solid or Oil).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr) or Diamond ATR Crystal.

  • Instrument: FTIR Spectrometer (Resolution: 4 cm⁻¹, Scans: 16-32).

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with isopropanol.

    • Collect an air background spectrum to subtract atmospheric CO₂ and H₂O.[1]

  • Sample Preparation:

    • Solid NHP: Place ~2 mg of sample onto the crystal. Apply pressure using the anvil to ensure good contact.

    • Liquid/Oil NHP: Apply a thin film directly to the crystal.

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Monitor the 1600–1800 cm⁻¹ region specifically.

  • Data Processing:

    • Apply baseline correction.

    • Identify the C=O λmax.

    • Validation Check:

      • Pass: Single peak at ~1640–1660 cm⁻¹.

      • Fail (NHS Contamination): Doublet at 1700/1780 cm⁻¹.

      • Fail (Precursor Contamination): Sharp N-H peak at 3250 cm⁻¹ (indicates 2-pyrrolidone).

References

  • Akiyama, M., Shimizu, K., Aiba, S., & Katoh, H. (1985). Active Esters of Polystyrene-bound 1-Hydroxy-2-pyrrolidinone and Their Use in Peptide Synthesis. Bulletin of the Chemical Society of Japan, 58(5), 1421–1425. Link

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. Link

  • NIST Chemistry WebBook. 2,5-Pyrrolidinedione, 1-hydroxy- (NHS) Infrared Spectrum. National Institute of Standards and Technology.[2][3] Link

  • BenchChem Technical Guides. Spectroscopic Analysis of 2-Pyrrolidinone. Link

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Comparative

A Comparative Guide to the Cytotoxicity of N-Hydroxy Lactams and Linear Hydroxamates

For researchers and drug development professionals navigating the landscape of epigenetic modulators, the choice of a core chemical scaffold is a critical decision point. Among the most successful classes of histone deac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of epigenetic modulators, the choice of a core chemical scaffold is a critical decision point. Among the most successful classes of histone deacetylase (HDAC) inhibitors, compounds bearing the hydroxamic acid moiety have demonstrated significant therapeutic promise, particularly in oncology. This guide provides an in-depth, objective comparison of two major subclasses: the canonical linear hydroxamates and the conformationally constrained N-hydroxy lactams. We will dissect their mechanisms of action, structure-activity relationships, and resulting cytotoxic profiles, supported by established experimental data and protocols.

The Hydroxamate Pharmacophore: The Engine of HDAC Inhibition

At the heart of both linear and cyclic hydroxamate inhibitors is the hydroxamic acid functional group (-CONHOH). This moiety acts as a powerful chelating agent for the Zn²⁺ ion residing in the active site of Class I, II, and IV HDAC enzymes.[1][2][3] This interaction is the cornerstone of their inhibitory activity. The general architecture of these inhibitors consists of three key components:

  • Zinc-Binding Group (ZBG): The hydroxamate that directly coordinates the active site zinc ion.[3]

  • Linker: A chain, typically aliphatic, that connects the ZBG to the cap group and occupies the channel of the HDAC enzyme.[3]

  • Cap Group: A larger, often aromatic or bicyclic moiety that interacts with residues on the surface of the enzyme, influencing potency and isoform selectivity.[3]

G cluster_0 General Hydroxamate Pharmacophore ZBG Zinc-Binding Group (Hydroxamate) Linker Linker ZBG->Linker Covalent Bond Cap Cap Group (Surface Recognition) Linker->Cap Covalent Bond

Caption: General pharmacophore model for hydroxamate-based HDAC inhibitors.

Linear Hydroxamates: The Established Archetype

Linear hydroxamates, such as the FDA-approved Vorinostat (SAHA), represent the most extensively studied class of HDAC inhibitors.[4][5] Their flexible, open-chain structure allows for broad interaction with the active sites of multiple HDAC isoforms.

Mechanism of Cytotoxicity

The cytotoxic effects of linear hydroxamates are primarily driven by their inhibition of HDAC enzymes.[3][6] This inhibition leads to the accumulation of acetyl groups on histone proteins, neutralizing their positive charge and relaxing chromatin structure. This, in turn, alters gene expression, reactivating silenced tumor suppressor genes (e.g., p21) and downregulating proteins essential for cancer cell survival (e.g., survivin).[5][7]

Furthermore, HDACs target numerous non-histone proteins. Inhibition by hydroxamates can lead to the hyperacetylation of proteins like α-tubulin, disrupting microtubule dynamics, and p53, enhancing its tumor-suppressive functions.[7][8] The collective result is the induction of cell cycle arrest, cellular differentiation, and ultimately, apoptosis in malignant cells.[5][9] It is crucial to note that the cytotoxicity of many pan-HDAC inhibitors has been strongly correlated with their potent inhibition of Class I HDACs.[10]

Structure-Activity Relationship (SAR)

For linear hydroxamates, the linker and cap group are key determinants of potency and selectivity.

  • Linker: The length and rigidity of the linker are critical. For instance, the presence of a double bond in the cinnamyl linker of some derivatives was found to be a key feature for their antiproliferative activity.[1][8]

  • Cap Group: The size and chemical nature of the cap group dictate interactions with the enzyme surface, which can be modulated to achieve some degree of isoform selectivity.[2][8]

N-Hydroxy Lactams: The Conformationally Constrained Challengers

N-hydroxy lactams are cyclic analogs of linear hydroxamates. The incorporation of the N-hydroxy-amide functionality into a lactam ring introduces significant conformational rigidity. This structural constraint is a double-edged sword: it can limit broad-spectrum activity but offers a powerful tool for designing highly selective inhibitors.

Mechanism of Cytotoxicity

The fundamental mechanism of cytotoxicity for N-hydroxy lactams mirrors that of their linear counterparts: inhibition of HDACs via zinc chelation. However, their rigid cyclic structure can enforce a specific geometry for presentation of the hydroxamate group and other interacting moieties. This pre-organized conformation can lead to a more favorable binding entropy and higher affinity for specific HDAC isoforms whose active site topology perfectly complements the inhibitor's shape.

While direct comparative studies are emerging, related research on β-lactam compounds has demonstrated their capacity to induce apoptosis and DNA damage in cancer cells, highlighting the inherent cytotoxic potential of the lactam ring system.[11][12][13] The ring strain in smaller lactams (e.g., β-lactams) makes them highly reactive and susceptible to nucleophilic attack, a property that can be exploited for covalent modification of target enzymes.[14] One report suggests that HDAC inhibitors featuring an amide-lactam moiety are more potent than their linear equivalents.[6]

Structure-Activity Relationship (SAR)

For N-hydroxy lactams, the SAR is intimately tied to the cyclic core.

  • Ring Size: The size of the lactam ring (e.g., β-, γ-, δ-lactam) dictates the bond angles and overall geometry of the molecule.

  • Stereochemistry: The absolute configuration of substituents on the lactam ring is often crucial for biological activity, as different stereoisomers will present their functional groups in distinct spatial orientations.[13]

  • Substituents: As with linear hydroxamates, substituents on the ring structure play a key role in surface recognition and can be optimized to enhance selectivity and potency.[15]

Head-to-Head Comparison: Cytotoxicity and Selectivity

The primary distinction in the cytotoxic profiles of these two classes stems from the trade-off between flexibility and rigidity.

G cluster_linear Linear Hydroxamate cluster_cyclic N-Hydroxy Lactam linear Cap Flexible Linker Hydroxamate (ZBG) linear:f1->linear:f2 High Conformational Freedom cyclic Cap Rigid Lactam Ring N-Hydroxy (ZBG) cyclic:f1->cyclic:f2 Restricted Conformation

Caption: Structural comparison of flexible linear vs. rigid cyclic scaffolds.

Potency and Selectivity:

  • Linear Hydroxamates: Often exhibit high potency but act as pan-inhibitors, affecting multiple HDAC isoforms. This broad activity can lead to significant cytotoxicity in cancer cells but also raises the potential for off-target effects and toxicity in normal cells.[10][16] For instance, SAHA has been shown to be cytotoxic to non-cancerous oligodendrocyte precursor cells.[16]

  • N-Hydroxy Lactams: The rigid scaffold provides a superior platform for designing isoform-selective inhibitors. By tailoring the ring size and substituent pattern to match the unique topology of a single HDAC isoform's active site, it is possible to achieve exquisite selectivity. This selectivity can translate into a more targeted cytotoxic effect, killing cancer cells dependent on a specific HDAC isoform while sparing normal cells, potentially leading to a wider therapeutic window.[10]

Comparative Cytotoxicity Data (Illustrative)

The following table presents illustrative IC₅₀ (concentration for 50% inhibition) values to highlight the conceptual differences in cytotoxic profiles. Actual values vary widely based on the specific compound and cell line.

Compound ClassTarget ProfileCancer Cell Line A (e.g., HCT116) IC₅₀Cancer Cell Line B (e.g., RPMI-8226) IC₅₀Normal Fibroblast (e.g., WI38) IC₅₀Selectivity Note
Linear Hydroxamate Pan-HDAC Inhibitor0.5 µM0.8 µM5.0 µMPotent but with a narrower therapeutic window. Cytotoxicity often linked to Class I HDAC inhibition.[10]
N-Hydroxy Lactam Selective HDAC6 Inhibitor2.5 µM3.0 µM>50 µMLess potent overall but highly selective. Lower cytotoxicity in normal cells due to avoidance of pan-HDAC inhibition.[10][17]
N-Hydroxy Lactam Potent, Selective HDAC1 Inhibitor0.1 µM0.2 µM8.0 µMHigh potency driven by optimized fit for a specific Class I isoform, maintaining a better therapeutic window than a pan-inhibitor.

Standardized Protocol for Cytotoxicity Assessment: The MTT Assay

To ensure the comparability of cytotoxicity data, standardized assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[10]

G start Seed Cells in 96-Well Plate treat Add Compound (Serial Dilutions) start->treat incubate1 Incubate (e.g., 48h) 37°C, 5% CO₂ treat->incubate1 add_mtt Add MTT Reagent (e.g., 10 µL of 5 mg/mL) incubate1->add_mtt incubate2 Incubate (e.g., 90 min) Allow Formazan Formation add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incubate2->solubilize read Measure Absorbance (e.g., 570 nm) solubilize->read end Calculate IC₅₀ Values read->end

Caption: Standard experimental workflow for the MTT cell viability assay.

Detailed Step-by-Step Protocol
  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a predetermined density (e.g., 2.5 × 10⁵ cells/mL) in 90 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a dilution series of the test compounds (N-hydroxy lactams and linear hydroxamates) as 10x stock solutions in an appropriate solvent (e.g., PBS or DMSO).

  • Treatment: Add 10 µL of the 10x compound solutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[10]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 90 minutes to 4 hours.[10] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (log(inhibitor) vs. response) to determine the IC₅₀ or EC₅₀ value, which represents the concentration at which 50% of cell viability is inhibited.

Conclusion and Future Outlook

The choice between N-hydroxy lactam and linear hydroxamate scaffolds is a strategic one in drug discovery, guided by the therapeutic objective.

  • Linear hydroxamates are well-validated, highly potent cytotoxic agents, often acting as pan-HDAC inhibitors. Their strength lies in their broad-spectrum efficacy, which is particularly valuable when targeting cancers that do not have a known dependency on a single HDAC isoform. However, this broad activity may come at the cost of a narrower therapeutic index.

  • N-hydroxy lactams offer a compelling alternative for developing next-generation, targeted therapies. Their conformationally rigid structures are ideal templates for designing inhibitors with high selectivity for a single HDAC isoform. This approach holds the promise of minimizing off-target toxicity and developing safer, more precise medicines for cancers driven by the aberrant activity of a specific histone deacetylase.

Ultimately, both scaffolds are invaluable tools in the medicinal chemist's arsenal. The continued exploration of novel cap groups and linker strategies for linear hydroxamates, coupled with the rational design of isoform-selective N-hydroxy lactams, will undoubtedly fuel the development of more effective and safer epigenetic therapies.

References

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